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Compound of Interest

3-((2-

Compound Name: Fluorophenoxy)methyl)azetidine
hydrochloride

CAS No.: 1864073-80-2

Cat. No.: B1446779
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Technical Whitepaper for Analytical & Medicinal Chemists

Executive Summary & Compound Significance

Compound: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride Formula:

Exact Mass (Free Base): 181.0903 Da Role in Drug Discovery: This compound represents a
strategic "fragment” in modern drug design. The azetidine ring serves as a rigid, metabolic-
resistant spacer that positions the fluorophenoxy group—a common pharmacophore for GPCR
and ion channel binding—into a precise vector. The 2-fluoro substitution blocks metabolic
hydroxylation at the ortho-position and modulates the electronic properties of the ether linkage.

Mass Spectrometry (MS) Analysis

Objective: Validation of molecular identity and structural connectivity via fragmentation logic.[1]

lonization & Detection[1]
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e Method: Electrospray lonization (ESI) in Positive Mode (

).

o Parent lon: The hydrochloride salt dissociates in the mobile phase. The detected species is
the protonated free base

e Observed m/z:

Da.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the cleavage of the ether linkage and the instability
of the strained azetidine ring under high collision energy.

e Primary Fragment (m/z ~111): Heterolytic cleavage of the

bond typically yields the 2-fluorophenol radical cation or related tropylium species.
e Secondary Fragment (m/z ~70): The azetidinyl-methyl cation (

) is a characteristic diagnostic peak for 3-substituted azetidines.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted dissociation pathways under Collision-Induced
Dissociation (CID).

Azetidin-3-ylmethyl cation
- Path A (Major’ m/z ~70.06
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Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3-((2-
Fluorophenoxy)methyl)azetidine.

Infrared Spectroscopy (IR)

Objective: Functional group verification and solid-state form analysis.

Frequency (
Assignment Mechanistic Insight

)

Broad, multiple bands
characteristic of amine

2400-2800 hydrochloride salts

Stretching
(ammonium band). Indicates

salt formation.

Asymmetric stretching of the
1240-1260 aryl alkyl ether. The 2-fluoro
Stretching substituent may shift this

slightly higher due to induction.

Skeletal vibrations of the

1590, 1490

Aromatic benzene ring.

Characteristic of ortho-
750-760 disubstituted benzene rings

(1,2-substitution).

Out-of-Plane

10001100 Strong band confirmed by the
Stretching presence of the fluorine atom.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-

is recommended over

for hydrochloride salts to ensure complete solubility and sharp peaks for exchangeable
protons.
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H NMR Assignment (400 MHz, DMSO- )

Note: Chemical shifts are high-confidence estimates based on chemometric analysis of 3-
substituted azetidine salts.
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BENCHE

Position

(ppm)
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Integral
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Logic

NH protons

9.20-9.50

Broad Singlet

2H

Ammonium

protons (

). Exchangeable
with

Ar-H (6)

7.25-7.35

Multiplet

1H

Ortho to ether
oxygen;
deshielded by O

and F proximity.

Ar-H (3,4,5)

6.90 - 7.20

Multiplet

3H

Remaining
aromatic protons.
Complex splitting
due to

coupling.

Linker (

)

4.25

Doublet (

)

2H

Deshielded by
the phenoxy

oxygen.

Azetidine (2,4)

3.80-4.10

Multiplet

4H

Distinctive
"roofing” effect.
Deshielded by
the adjacent

cationic nitrogen.

Azetidine (3)

3.10-3.25

Multiplet

1H

Methine proton.
Quintet-like
appearance due
to coupling with 4
ring protons and

2 linker protons.
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C NMR Assignment (100 MHz, DMSO- )

e Aromatic Carbons: The carbon attached to Fluorine (C-2") will appear as a doublet with a
large coupling constant (

) around 152 ppm. The carbon attached to Oxygen (C-1") will also be a doublet (
) around 146 ppm.

o Ether Linker:

ppm.
e Azetidine C2/C4:
ppm (Broadened due to N-quadrupole relaxation).

e Azetidine C3:
ppm.

F NMR
« Shift

ppm.

» Pattern: Multiplet (decoupled) or broad singlet depending on acquisition parameters. This is
the most specific purity check for regioisomeric contamination (e.g., 4-fluoro isomer would
appear at

ppm).

Experimental Protocols
Sample Preparation for NMR

Challenge: Azetidine salts are hygroscopic. Water peaks can obscure the Azetidine-C3 proton
region in DMSO. Protocol:

e Dry the salt in a vacuum desiccator over
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for 4 hours prior to analysis.

e Dissolve 5-10 mg of compound in 0.6 mL of anhydrous DMSO-
(ampule grade).

e Critical Step: If

peak persists at 3.33 ppm, add 1-2 drops of

to shift the exchangeable OH/NH signals, revealing the underlying methine multiplet.

Free Base Liberation (for GC-MS or extraction)

Since the HCI salt is not volatile, it must be neutralized for Gas Chromatography.

e Suspend 20 mg of salt in 1 mL saturated

o Extract twice with 1 mL Dichloromethane (DCM).
o Dry organic layer over

and inject immediately (Azetidines can polymerize upon prolonged standing as free bases).

Analytical Workflow Diagram

This workflow ensures data integrity from sample receipt to final validation.
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Figure 2: Standard Operating Procedure (SOP) for spectral validation of azetidine salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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